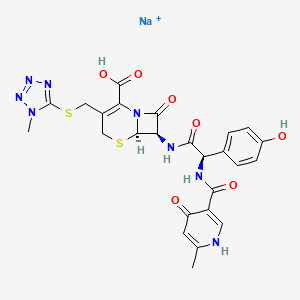

Cefpiramide (sodium)

Description

BenchChem offers high-quality Cefpiramide (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefpiramide (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H24N8NaO7S2+ |

|---|---|

Molecular Weight |

635.6 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1 |

InChI Key |

RIWWMGQFMUUYIY-ALLHVENQSA-N |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Cefpiramide (Sodium): A Technical Guide on its Mechanism of Action in Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation, semi-synthetic, broad-spectrum cephalosporin (B10832234) antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability.[3][4] This technical guide provides an in-depth analysis of the molecular interactions and downstream cellular effects of Cefpiramide, with a focus on its core function: the inhibition of peptidoglycan synthesis.

Chemical Structure of Cefpiramide

Cefpiramide's chemical structure is fundamental to its antibacterial activity. It is a cephalosporin antibiotic with [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and (R)-2-{[(4-hydroxy-6-methylpyridin-3-yl)carbonyl]amino}-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton.[5] The sodium salt form, Cefpiramide Sodium, is commonly used in clinical applications.[6]

The strained β-lactam ring is the key pharmacophore, responsible for the covalent acylation and subsequent inactivation of its target enzymes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefpiramide stems from its ability to inhibit the final and crucial steps of peptidoglycan biosynthesis.[3][5] Peptidoglycan is a vital heteropolymer that forms the rigid outer layer of bacterial cells, providing structural integrity and protection against osmotic lysis.[4][8]

The synthesis of peptidoglycan involves two key enzymatic reactions catalyzed by Penicillin-Binding Proteins (PBPs):

-

Transglycosylation: The polymerization of glycan chains from lipid II precursors.[8]

-

Transpeptidation: The cross-linking of adjacent peptide side chains, which imparts strength and rigidity to the peptidoglycan mesh.[8]

Cefpiramide specifically targets and inhibits the transpeptidase activity of PBPs.[5][9] By forming a stable, covalent acyl-enzyme intermediate with the active site serine of the transpeptidase domain, Cefpiramide effectively blocks the cross-linking of peptidoglycan strands.[8] This disruption leads to the formation of a defective and weakened cell wall.[3] In actively growing bacteria, this compromised cell wall cannot withstand the high internal osmotic pressure, resulting in cell lysis and death.[3]

Figure 1: Cefpiramide's inhibition of bacterial cell wall synthesis.

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy and spectrum of activity of Cefpiramide are directly related to its binding affinity for specific PBPs, which varies between different bacterial species.[1] The primary targets for Cefpiramide are the high-molecular-weight PBPs involved in the essential steps of cell wall synthesis.

PBP Binding Affinity

The binding affinity of Cefpiramide to PBPs is quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates a higher binding affinity.[1]

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC₅₀ (µg/mL) |

| Escherichia coli NIHJ JC-2 | PBP 1a | 4.0 |

| PBP 1b | 0.8 | |

| PBP 2 | >100 | |

| PBP 3 | 0.1 | |

| PBP 4 | 2.5 | |

| PBP 5/6 | <0.1 | |

| Pseudomonas aeruginosa PAO 1 | PBP 1a | 3.1 |

| PBP 1b | 0.4 | |

| PBP 2 | >100 | |

| PBP 3 | 0.2 | |

| PBP 4 | 1.6 | |

| PBP 5 | <0.1 | |

| Data sourced from T. et al., 1983[1] |

Downstream Effects of PBP Inhibition

The inhibition of specific PBPs by Cefpiramide leads to distinct morphological changes in bacteria:

-

Inhibition of PBP 3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP 3 is primarily involved in septum formation during cell division.[1] Inhibition of PBP 3 by Cefpiramide prevents cell division, leading to the formation of long, filamentous cells.[1]

-

Inhibition of PBP 1a and PBP 1b: These PBPs are involved in cell elongation.[1] Their inhibition contributes to the overall weakening of the cell wall, and at higher concentrations, leads to rapid cell lysis.[1]

In Vitro Antibacterial Activity

The in vitro activity of Cefpiramide is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a standardized incubation period.[10][11]

MIC Data for Gram-Positive Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2 |

| Streptococcus pneumoniae | 440 | - | 1 |

| Streptococcus faecalis | - | 8.0 | - |

| Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources.[2][12][13] |

MIC Data for Gram-Negative Bacteria

| Organism | MIC₉₀ (µg/mL) |

| Escherichia coli | >128 |

| Klebsiella pneumoniae | 64 |

| Enterobacter cloacae | >128 |

| Serratia marcescens | 32 |

| Proteus mirabilis | 16 |

| Proteus vulgaris | 32 |

| Morganella morganii | 4 |

| Providencia rettgeri | 32 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter spp. | 16 |

| Note: Data compiled from multiple sources.[2][12] |

Experimental Protocols

Determination of PBP Binding Affinity (Competitive Binding Assay)

This assay determines the concentration of Cefpiramide required to inhibit the binding of a radiolabeled or fluorescently tagged β-lactam (e.g., [³H]benzylpenicillin or Bocillin FL) to PBPs.[14][15][16]

-

Membrane Preparation: Bacterial cells are harvested and lysed to obtain membrane fractions containing the PBPs.[17]

-

Competitive Binding: The membrane preparations are incubated with a fixed concentration of the labeled β-lactam and varying concentrations of Cefpiramide.

-

Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are then visualized by fluorography (for radiolabeled probes) or in-gel fluorescence scanning (for fluorescent probes).[17][18]

-

Quantification: The intensity of the labeled PBP bands is quantified. The IC₅₀ is calculated as the concentration of Cefpiramide that reduces the binding of the labeled β-lactam by 50%.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Cefpiramide Sodium? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Cefpiramide | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cefpiramide Sodium | C25H23N8NaO7S2 | CID 23663969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cefpiramide - Wikipedia [en.wikipedia.org]

- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Cefpiramide: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 18. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Cefpiramide Sodium for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cefpiramide sodium, a third-generation cephalosporin (B10832234) antibiotic. The information herein is curated to support research and drug development by offering essential quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Data

The fundamental physicochemical characteristics of Cefpiramide sodium are summarized in the table below, providing a foundation for its application in a research setting.

| Property | Data | References |

| Molecular Formula | C₂₅H₂₃N₈NaO₇S₂ | [1][2][3] |

| Molecular Weight | 634.62 g/mol | [1][2][3] |

| CAS Number | 74849-93-7 | [2][3] |

| Appearance | White to slightly yellowish crystalline powder | [4] |

| Solubility | Soluble in water.[5][6] Soluble in DMSO (≥ 39 mg/mL).[7] | |

| Melting Point | Decomposes at 213 to 215 °C | [8] |

| pKa | The carboxylic acid moiety is expected to have a pKa in the acidic range, typical for cephalosporins.[9] | |

| Stability | Unstable in solution, freshly prepared solutions are recommended.[10][11] Store at 4°C and protect from light.[7][11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following protocols provide a framework for the characterization of Cefpiramide sodium.

Determination of Aqueous Solubility

Objective: To quantitatively determine the equilibrium solubility of Cefpiramide sodium in an aqueous medium.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Cefpiramide sodium to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation followed by filtration of the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved Cefpiramide sodium using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection at its λmax.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mmol/L. The experiment should be performed in triplicate to ensure accuracy.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) (pKa) of Cefpiramide sodium.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature.[13]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of Cefpiramide sodium in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is limited for the desired concentration. Maintain a constant ionic strength using an inert salt like KCl.[13][14]

-

Titration: Place the sample solution in a thermostated vessel under constant stirring. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14][15]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the half-equivalence point(s) of the curve.[15] For overlapping pKa values, derivative plots (e.g., d(pH)/dV) can be used to more accurately identify the equivalence points.

Visualized Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The logical flow for determining the fundamental physicochemical properties of Cefpiramide sodium is depicted below.

Caption: A flowchart illustrating the key steps in determining the solubility and pKa of Cefpiramide sodium.

Signaling Pathway: Mechanism of Action

Cefpiramide sodium, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[16][17][18] This mechanism is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs).[2][16][19]

Caption: A diagram showing the signaling pathway of Cefpiramide sodium's antibacterial action.

References

- 1. Cefpiramide (sodium) | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. chemicalland21.com [chemicalland21.com]

- 5. CAS 74849-93-7: Cefpiramide sodium | CymitQuimica [cymitquimica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Cefpiramide sodium CAS#: 74849-93-7 [m.chemicalbook.com]

- 8. Cefpiramide - Wikipedia [en.wikipedia.org]

- 9. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches [agris.fao.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cefpiramide sodium | 74849-93-7 [chemicalbook.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. What is the mechanism of Cefpiramide Sodium? [synapse.patsnap.com]

- 17. Cefpiramide | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is Cefpiramide Sodium used for? [synapse.patsnap.com]

- 19. Cefpiramide Sodium | C25H23N8NaO7S2 | CID 23663969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cefpiramide (Sodium): A Technical Guide to Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide is a third-generation, semi-synthetic cephalosporin (B10832234) antibiotic administered parenterally.[1] It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death. Cefpiramide is characterized by a relatively long serum half-life, allowing for less frequent dosing.[1] This technical guide provides a detailed overview of the synthesis pathway of Cefpiramide sodium and the analytical methods used for the elucidation of its chemical structure.

Chemical Structure

Cefpiramide is a complex organic molecule with the chemical formula C₂₅H₂₄N₈O₇S₂.[1] Its structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of cephalosporin antibiotics. The key functional groups include a β-lactam ring fused to a dihydrothiazine ring, forming the cephem core. At position 7 of the cephem nucleus, a complex acylamino side chain is attached, which is crucial for its antibacterial spectrum and potency. At position 3, a thiomethyl-tetrazole substituent is present, which influences the pharmacokinetic properties of the drug.[1] Cefpiramide is typically administered as its sodium salt to enhance its solubility for parenteral formulations.[3]

Figure 1: Chemical Structure of Cefpiramide.

Synthesis Pathway

The synthesis of Cefpiramide is a multi-step process that involves the preparation of two key intermediates: the cephem nucleus with the desired C-3 substituent and the complex C-7 acylamino side chain. These two fragments are then coupled to form the final Cefpiramide molecule. The synthesis can be broadly divided into the following stages:

-

Modification of the 7-ACA nucleus : The synthesis typically starts from 7-aminocephalosporanic acid (7-ACA), which is obtained from the fermentation of the fungus Acremonium chrysogenum to produce cephalosporin C, followed by chemical or enzymatic cleavage of the D-α-aminoadipoyl side chain.[4] The C-3 acetoxymethyl group of 7-ACA is substituted with 1-methyl-1H-tetrazole-5-thiol to yield 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA).[5][6][7]

-

Synthesis of the C-7 side chain : The second key intermediate is the C-7 side chain, (R)-2-(4-hydroxyphenyl)-2-[(4-pyridylcarbonyl)amino]acetic acid. This is typically synthesized from (R)-(-)-2-amino-2-(4-hydroxyphenyl)acetic acid, which is then acylated.[8][9][10][11]

-

Coupling and Deprotection : The 7-TMCA nucleus is then coupled with an activated form of the C-7 side chain. This is a critical step that forms the amide bond at the C-7 position. Protecting groups are often used for the carboxylic acid and amino groups during the coupling reaction, which are subsequently removed to yield Cefpiramide.

-

Salt Formation : Finally, Cefpiramide acid is converted to its sodium salt, Cefpiramide sodium, by reacting with a suitable sodium source, such as sodium bicarbonate or sodium hydroxide, to improve its stability and aqueous solubility for pharmaceutical formulations.

Below is a diagram illustrating the logical flow of the Cefpiramide synthesis pathway.

References

- 1. Cefpiramide | C25H24N8O7S2 | CID 636405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103193797A - Preparation method of 7-TMCA (7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid) hydrochloride - Google Patents [patents.google.com]

- 5. 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid | C10H12N6O3S2 | CID 91136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 7-Amino-3-(1-Methyl-5-Tetrazolylthio)Methyl-3-Cephem-4-Carboxylic Acidï¼7-TMCAï¼CAS 24209-38-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid | C15H17NO6S | CID 44624198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SID 87571124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. appchemical.com [appchemical.com]

Antibacterial spectrum of Cefpiramide sodium against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpiramide (B47137) sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefpiramide sodium, presenting quantitative in vitro activity data, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Antibacterial Spectrum and In Vitro Activity

Cefpiramide has demonstrated efficacy against numerous clinically significant pathogens. Its activity is particularly noted against Pseudomonas aeruginosa, with potency comparable to piperacillin (B28561) and cefoperazone.[2][4] The antibacterial spectrum also includes various Gram-positive cocci and a wide array of Gram-negative bacilli, including members of the Enterobacteriaceae family.[1]

Gram-Positive Bacteria

Cefpiramide is active against various Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus and various streptococcal species.[1]

Table 1: In Vitro Activity of Cefpiramide Against Gram-Positive Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2 | - |

| Streptococcus pneumoniae | 440 | - | 1 | - |

| Streptococcus faecalis | - | 8.0 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. Data is compiled from multiple sources and testing conditions may vary.[1]

Gram-Negative Bacteria

Cefpiramide exhibits potent activity against a significant number of Gram-negative bacteria. It is often more consistently active against non-fermenting bacteria than against Enterobacteriaceae.[1]

Table 2: In Vitro Activity of Cefpiramide Against Gram-Negative Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 153 | 8.0 | 32.0 | 1.0 - >128 |

| Pseudomonas aeruginosa | 100 | 8.0 | 16.0 | 2.0 - 64.0 |

| Pseudomonas aeruginosa | 50 | 4.0 | 16.0 | 0.5 - >128 |

| Enterobacteriaceae | 701 | - | - | - |

Note: Data is compiled from multiple sources and testing conditions may vary.[3][5]

Mechanism of Action

The bactericidal activity of Cefpiramide results from the inhibition of bacterial cell wall synthesis.[6] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[6] By binding to and inactivating these proteins, Cefpiramide prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[6]

Caption: Mechanism of action of Cefpiramide.

Experimental Protocols

The following are detailed methodologies for determining the in vitro susceptibility of bacterial isolates to Cefpiramide. These protocols are based on established standards for antimicrobial susceptibility testing.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

-

Cefpiramide sodium analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

2. Preparation of Cefpiramide Stock Solution:

-

Prepare a stock solution of Cefpiramide at a concentration of 1280 µg/mL in a suitable solvent.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

3. Preparation of Microdilution Plates:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the Cefpiramide stock solution to the first well of each test row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series. This will result in a range of Cefpiramide concentrations (e.g., 0.125 to 64 µg/mL).[3]

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth) for each isolate tested.

4. Inoculum Preparation:

-

From a fresh (18-24 hour) agar (B569324) plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

-

Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

5. Inoculation and Incubation:

-

Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.[1]

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

6. Interpretation of Results:

-

The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth of the organism.[1] This can be determined by visual inspection or with a microplate reader.

Caption: Workflow for MIC determination.

Quality Control

Standard quality control strains should be tested in parallel with clinical isolates to ensure the accuracy and reproducibility of the susceptibility test results. Recommended QC strains for cephalosporin testing include:

-

Escherichia coli ATCC 25922

-

Staphylococcus aureus ATCC 29213

-

Pseudomonas aeruginosa ATCC 27853

-

Enterococcus faecalis ATCC 29212

-

Haemophilus influenzae ATCC 49247

-

Streptococcus pneumoniae ATCC 49619

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative in vitro activities of cefpiramide and apalcillin individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [Bactericidal activity of cefpiramide on P. aeruginosa using an in vitro pharmacokinetic simulation model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antibacterial activity of cefpiramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Cefpiramide (sodium) binding affinity to penicillin-binding proteins (PBPs)

For Immediate Release

Shanghai, China – December 15, 2025 – In the landscape of antibiotic research and development, a thorough understanding of a drug's mechanism of action is paramount. This technical guide provides an in-depth analysis of the binding affinity of Cefpiramide (sodium), a third-generation cephalosporin (B10832234) antibiotic, to its primary targets: the penicillin-binding proteins (PBPs). This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of quantitative binding data, detailed experimental methodologies, and the downstream consequences of PBP inhibition by Cefpiramide.

Cefpiramide exerts its bactericidal effects by inhibiting the activity of PBPs, enzymes essential for the synthesis and structural integrity of the bacterial cell wall.[1][2][3] By binding to these proteins, Cefpiramide disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cellular structure and eventual lysis.[1] The efficacy of Cefpiramide is directly linked to its binding affinity for specific PBPs within different bacterial species.[1]

Quantitative Analysis of Cefpiramide's PBP Binding Affinity

The binding affinity of Cefpiramide to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PBP's activity.[1] A lower IC50 value signifies a higher binding affinity. The following tables summarize the IC50 values of Cefpiramide for the principal PBPs in Escherichia coli and Pseudomonas aeruginosa.

Table 1: Cefpiramide IC50 Values for Escherichia coli NIHJ JC-2 PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 4.0 |

| PBP 1b | 0.8 |

| PBP 2 | 100 |

| PBP 3 | 0.1 |

| PBP 4 | 2.5 |

| PBP 5/6 | <0.1 |

Table 2: Cefpiramide IC50 Values for Pseudomonas aeruginosa PAO 1 PBPs [1]

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 3.1 |

| PBP 1b | 0.4 |

| PBP 2 | >100 |

| PBP 3 | 0.2 |

| PBP 4 | 1.6 |

| PBP 5 | <0.1 |

Data sourced from T. et al., 1983.[1]

Deciphering the Mechanism: The Consequences of PBP Inhibition

The specific inhibition of different PBPs by Cefpiramide leads to distinct and observable downstream effects on bacterial morphology and viability.

-

Inhibition of PBP3: In many Gram-negative bacteria, including E. coli and P. aeruginosa, PBP3 plays a crucial role in septum formation during cell division.[1] Cefpiramide's high affinity for PBP3 effectively blocks this process, resulting in the formation of long, filamentous cells as the bacteria are unable to divide.[1][4]

-

Inhibition of PBP1a and PBP1b: These PBPs are primarily involved in cell elongation.[1] Their inhibition by Cefpiramide contributes to the overall weakening of the cell wall, compromising its structural integrity.

Ultimately, the disruption of peptidoglycan synthesis and the weakening of the cell wall make the bacterium susceptible to osmotic pressure, leading to cell lysis and death.[1] This process is often facilitated by the uncontrolled activity of autolysins, which are enzymes that degrade the cell wall.[1]

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of β-lactam antibiotics like Cefpiramide to PBPs is typically achieved through competitive binding assays.[1][5] These assays measure the ability of the unlabeled test antibiotic to compete with a labeled penicillin molecule for binding to the PBPs.[1]

Generalized Protocol for Competitive PBP Binding Assay

Note: This is a generalized protocol based on methodologies described in the scientific literature. Specific parameters may vary based on the bacterial species and the specific labeled probe used.

-

Bacterial Culture and Membrane Preparation:

-

The bacterial strain of interest (e.g., E. coli or P. aeruginosa) is grown in an appropriate broth medium to the mid-logarithmic phase.

-

Bacterial cells are harvested by centrifugation at 4°C.

-

The cells are washed and then lysed to release the cellular contents.

-

The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

-

The membrane pellet is resuspended in a suitable buffer.

-

-

Competitive Binding Reaction:

-

A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled Cefpiramide.

-

A control sample without any competing antibiotic is also prepared.

-

-

Labeled Penicillin Incubation:

-

Separation and Detection:

-

The PBP-antibiotic complexes are separated from the unbound antibiotic.

-

The PBPs are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Quantification and Data Analysis:

-

The amount of labeled penicillin bound to each PBP is quantified using densitometry (for radiolabeled probes) or fluorescence imaging.[1]

-

A reduction in the signal from the labeled penicillin in the presence of Cefpiramide indicates competition for the same binding site.[1]

-

The percentage of labeled penicillin binding is plotted against the concentration of Cefpiramide.

-

The IC50 value is calculated as the concentration of Cefpiramide that results in a 50% reduction in the binding of the labeled penicillin.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of penicillin-binding protein 3 of Escherichia coli K-12. Effects upon growth, viability and outer membrane barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Third-Generation Cephalosporin Characteristics of Cefpiramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide (B47137) is a parenteral third-generation cephalosporin (B10832234) antibiotic characterized by its broad spectrum of antibacterial activity, notable efficacy against Pseudomonas aeruginosa, and a long plasma half-life.[1][2] This technical guide provides a comprehensive analysis of the core characteristics of Cefpiramide, including its mechanism of action, in vitro activity, and pharmacokinetic profile. Detailed experimental protocols for key evaluative assays are provided, along with a discussion of bacterial resistance mechanisms. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in antimicrobial drug development and research.

Mechanism of Action

Like other β-lactam antibiotics, Cefpiramide exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of Cefpiramide are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[3] By binding to and inactivating these enzymes, Cefpiramide disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3]

The bactericidal activity of Cefpiramide is a result of its affinity for specific PBPs, which can vary between different bacterial species. This differential affinity contributes to its spectrum of activity.

In Vitro Antibacterial Spectrum

Cefpiramide demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[2] It is particularly noted for its activity against Pseudomonas aeruginosa.[4][5][6]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of Cefpiramide against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Table 1: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-susceptible) | 440 | - | 2 |

| Streptococcus pneumoniae | 440 | - | 1 |

| Streptococcus faecalis | - | 8.0 | - |

Data compiled from multiple sources. Testing conditions may vary.[2]

Table 2: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria

| Organism | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 493 | Comparable to other antipseudomonal agents | - |

| Enterobacteriaceae | 701 | Equivalent to piperacillin (B28561) and mezlocillin | - |

Data compiled from multiple sources. Testing conditions may vary.[4][6]

Pharmacokinetic and Pharmacodynamic Properties

Table 3: Key Pharmacokinetic Parameters of Cefpiramide

| Parameter | Value | Reference |

| Biological Half-Life | 4.44 hours | [7] |

| Protein Binding | 98.1% - 99.7% (in healthy subjects) | [8] |

| Excretion | Primarily biliary | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefpiramide is determined using standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cefpiramide Stock Solution: A stock solution of Cefpiramide is prepared at a concentration of 1000 µg/mL in a suitable solvent and sterilized by filtration.[2]

-

Preparation of Microdilution Plates: Serial two-fold dilutions of the Cefpiramide stock solution are performed in cation-adjusted Mueller-Hinton broth (CAMHB) directly in 96-well microtiter plates to achieve a final volume of 50 µL per well. The concentration range typically spans from 0.06 to 128 µg/mL.[2]

-

Inoculum Preparation: A bacterial suspension is prepared in a sterile broth or saline from 3-5 fresh colonies grown on a non-selective agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Inoculation: Within 15 minutes of standardization, the bacterial suspension is diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. 50 µL of the standardized inoculum is added to each well, resulting in a final volume of 100 µL.[2]

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

-

Reading Results: The MIC is determined as the lowest concentration of Cefpiramide at which there is no visible growth of the microorganism. This can be assessed visually or with a microplate reader.[2]

References

- 1. [Influence of mechanisms of Pseudomonas aeruginosa resistance on the bactericidal activity of third generation cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro inhibitory and bactericidal activity of cefpiramide and seven antipseudomonal agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Bactericidal activity of cefpiramide on P. aeruginosa using an in vitro pharmacokinetic simulation model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of cefpiramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cefpiramide - Wikipedia [en.wikipedia.org]

- 8. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]

An In-depth Guide to the Physicochemical Properties of Cefpiramide Sodium

This technical guide provides essential information regarding the molecular weight and chemical formula of Cefpiramide sodium, a third-generation cephalosporin (B10832234) antibiotic. The data presented is intended for researchers, scientists, and professionals engaged in drug development and related fields.

Data Presentation

The fundamental physicochemical properties of Cefpiramide sodium are summarized in the table below. This information is critical for a variety of applications, including analytical method development, formulation studies, and dosage calculations.

| Identifier | Value |

| Chemical Formula | C₂₅H₂₃N₈NaO₇S₂[1][2][3] |

| Molecular Weight | Approximately 634.6 g/mol [1][2][3][4] |

Cefpiramide sodium's molecular formula is C₂₅H₂₃N₈NaO₇S₂.[1][2][3][5] The reported molecular weight varies slightly across different sources, with values such as 634.6 g/mol , 634.62 g/mol , and 634.628 g/mol being cited.[1][2][4] For practical purposes, a value of 634.6 g/mol is commonly used.

Mandatory Visualization

The following diagram illustrates the direct relationship between the compound and its core chemical identifiers.

Caption: Relationship between Cefpiramide Sodium and its key identifiers.

References

Pharmacodynamics of Cefpiramide Sodium in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against clinically relevant Gram-positive and Gram-negative bacteria, most notably Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Cefpiramide sodium, summarizing its mechanism of action, in vitro activity, and in vivo efficacy in established animal models. Detailed experimental protocols for key assays are provided to facilitate study replication and further research. Quantitative data are presented in structured tables for ease of comparison, and critical biological pathways and experimental workflows are visualized through diagrams to enhance understanding. This document is intended to serve as a core resource for researchers and professionals engaged in the development and evaluation of antibacterial agents.

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary molecular targets are the penicillin-binding proteins (PBPs), which are membrane-bound enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, Cefpiramide blocks their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. The affinity of Cefpiramide for various PBPs determines its spectrum of activity and its specific effects on bacterial morphology.

Mechanism of action of Cefpiramide.

In Vitro Activity

The in vitro potency of Cefpiramide has been evaluated against a wide range of bacterial isolates. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, is a key measure of its in vitro activity.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of Cefpiramide against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefpiramide Against Gram-Positive Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (oxacillin-susceptible) | 440 | - | - | 2 |

| Streptococcus pneumoniae | 440 | - | - | 1 |

| Streptococcus faecalis | - | - | 8.0 | - |

Table 2: In Vitro Activity of Cefpiramide Against Gram-Negative Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | >1000 | 0.5 - >128 | 8.0 | 16.0 |

| Escherichia coli | - | - | - | >128 |

| Klebsiella pneumoniae | - | - | - | >128 |

| Enterobacter cloacae | - | - | 32.0 | >128 |

| Serratia marcescens | - | - | 32.0 | 64.0 |

| Proteus mirabilis | - | - | 4.0 | 32.0 |

| Acinetobacter spp. | - | - | 16.0 | 32.0 |

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Cefpiramide to specific PBPs is quantified by the 50% inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity.

Table 3: IC₅₀ Values of Cefpiramide for PBPs in E. coli and P. aeruginosa

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC₅₀ (µg/mL) |

| Escherichia coli NIHJ JC-2 | PBP 1a | 4.0 |

| PBP 1b | 0.8 | |

| PBP 2 | 100 | |

| PBP 3 | 0.1 | |

| PBP 4 | 2.5 | |

| PBP 5/6 | <0.1 | |

| Pseudomonas aeruginosa PAO 1 | PBP 1a | 3.1 |

| PBP 1b | 0.4 | |

| PBP 2 | >100 | |

| PBP 3 | 0.2 | |

| PBP 4 | 1.6 | |

| PBP 5 | <0.1 |

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of Cefpiramide has been demonstrated in various animal models of infection, particularly in neutropenic mouse models which mimic infections in immunocompromised hosts.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo activity of antibiotics against localized soft tissue infections.

Table 4: Efficacy of Cefpiramide in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa

| Treatment Group | Dosage | Outcome |

| Cefpiramide + Ciprofloxacin | 50 mg/kg + 4 mg/kg | Protected 100% of neutropenic mice from fatal bacteremia.[1] |

| Ticarcillin + Tobramycin | 200 mg/kg + 1 mg/kg | Less protective than the Cefpiramide + Ciprofloxacin combination.[1] |

Systemic Infection Models

The protective effect of Cefpiramide in systemic infections is often assessed by determining the 50% effective dose (ED₅₀).

Table 5: In Vivo Efficacy of Cefpiramide in Systemic Murine Infection Models

| Challenge Organism | Infection Model | ED₅₀ (mg/kg) |

| S. aureus (β-lactamase producing) | Systemic | 3.2 |

| S. aureus (non-β-lactamase producing) | Systemic | 1.6 |

| P. aeruginosa (carbenicillin-resistant) | Systemic | 25 |

Pharmacokinetics in Preclinical Models

Understanding the pharmacokinetic profile of Cefpiramide in preclinical species is essential for designing effective dosing regimens and for subsequent translation to human studies.

Table 6: Pharmacokinetic Parameters of Cefpiramide in Mice and Rats

| Species | Dose (mg/kg) | Route | Cₘₐₓ (µg/mL) | t₁/₂ (min) |

| Mouse | 50 | Subcutaneous | 76 | 87 |

| Rat | 50 | Subcutaneous | 174 | 49 |

| Mouse (infected, neutropenic) | 50 | Subcutaneous | 51 | - |

Experimental Protocols

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent against a bacterial isolate.

-

Materials : Cefpiramide sodium analytical standard, cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Procedure :

-

Prepare a stock solution of Cefpiramide in a suitable solvent.

-

Perform serial two-fold dilutions of the Cefpiramide stock solution in CAMHB in the microtiter plates.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth.

-

Workflow for MIC determination by broth microdilution.

Neutropenic Mouse Thigh Infection Model

This in vivo model is crucial for assessing antibiotic efficacy in an immunocompromised host.

-

Animal Model : Female ICR mice (or other suitable strain), typically 6-8 weeks old.

-

Induction of Neutropenia :

-

Administer cyclophosphamide (B585) at a dose of 150 mg/kg via intraperitoneal (IP) injection four days prior to infection.

-

Administer a second dose of 100 mg/kg one day before infection to maintain neutropenia.

-

-

Infection :

-

Prepare an inoculum of P. aeruginosa (e.g., ATCC 27853) to a concentration of approximately 10⁷ CFU/mL.

-

Inject 0.1 mL of the bacterial suspension into the thigh muscle of each anesthetized mouse.

-

-

Treatment :

-

Initiate treatment with Cefpiramide (and/or comparators) at a specified time post-infection (e.g., 2 hours).

-

Administer the drug via a specified route (e.g., subcutaneous) at various dose levels.

-

-

Endpoints :

-

Survival : Monitor animals for a defined period (e.g., 7 days) and record mortality.

-

Bacterial Burden : At a specified time post-treatment (e.g., 24 hours), euthanize a subset of mice, aseptically remove and homogenize the infected thighs, and perform quantitative culture to determine the CFU per gram of tissue.

-

Experimental workflow for the neutropenic mouse thigh infection model.

Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Bacterial Strain : Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

-

Growth Conditions : Grow the bacterial culture in CAMHB to the early logarithmic phase.

-

Antibiotic Concentrations : Test Cefpiramide at a range of concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control without antibiotic.

-

Procedure :

-

Inoculate flasks containing pre-warmed CAMHB with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

-

Add Cefpiramide to the flasks to achieve the desired final concentrations.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate onto appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

-

-

Data Analysis : Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.

Conclusion

The preclinical data for Cefpiramide sodium demonstrate its potent in vitro activity against a broad range of pathogens, particularly P. aeruginosa, and its efficacy in animal models of infection. Its mechanism of action through the inhibition of bacterial cell wall synthesis is well-established. The provided data and experimental protocols offer a solid foundation for further research and development of this and other cephalosporin antibiotics. Future preclinical studies could focus on further elucidating its pharmacokinetic/pharmacodynamic relationships to optimize dosing strategies and combat the emergence of antibiotic resistance.

References

Cefpiramide (Sodium): A Technical Examination of Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpiramide (B47137) is a third-generation parenteral cephalosporin (B10832234) antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms, notably including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical structure of Cefpiramide sodium, its mechanism of action, in-vitro antibacterial activity, and the experimental protocols for its evaluation. While detailed crystallographic data for Cefpiramide sodium is not publicly available, this paper will discuss its known physicochemical properties and their implications for its biological activity.

Chemical Structure

Cefpiramide is a semi-synthetic cephalosporin. The structure features a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of the cephem nucleus. Key substituents that influence its antibacterial spectrum and pharmacokinetic profile include the aminothiazolyl-methoxyimino group at position 7 and a methyl-tetrazolyl-thiomethyl group at position 3 of the cephem core. The sodium salt form, Cefpiramide Sodium, is utilized for clinical preparations to enhance its solubility.

Chemical Formula: C25H23N8NaO7S2

Molecular Weight: 634.62 g/mol

Crystal Structure of Cefpiramide Sodium

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a determined crystal structure for Cefpiramide sodium. Therefore, detailed information regarding its unit cell parameters, space group, and specific molecular packing in the solid state is not available at the time of this publication.

However, studies on the crystallization of Cefpiramide sodium have noted a "gel-crystal transition" phenomenon. This suggests a complex crystallization process where a metastable gel phase is formed initially, which then transforms into a more stable crystalline solid. The final crystals have been described as having a regular rhombus shape.[3]

Implications of Crystallinity for Activity

The crystalline form of a drug can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn affect its bioavailability and therapeutic efficacy. While the specific polymorphic forms of Cefpiramide sodium have not been publicly characterized, the existence of a gel-crystal transition suggests that different solid-state forms could potentially be isolated.

Should different polymorphs exist, they could exhibit variations in:

-

Solubility and Dissolution Rate: A more thermodynamically stable crystalline form will generally have lower solubility and a slower dissolution rate compared to a metastable form or an amorphous solid. This can influence the rate and extent of drug absorption.

-

Stability: The crystal lattice energy of a particular polymorph affects its physical and chemical stability. Different crystalline forms may have different susceptibilities to degradation by heat, light, or humidity.

-

Manufacturing and Formulation: The morphology and solid-state properties of the active pharmaceutical ingredient (API) are critical for its formulation into a final drug product, affecting aspects like flowability, compressibility, and content uniformity.

Mechanism of Action

Cefpiramide exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated by its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of cell wall integrity leads to cell lysis and bacterial death.

Cefpiramide's mechanism of action.

In-Vitro Antibacterial Activity

The in-vitro activity of Cefpiramide is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Cefpiramide against a range of Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 1128 | - | - |

| Streptococcus pneumoniae | - | - | - |

| Enterococcus faecalis | - | 8.0 | - |

Data compiled from multiple sources.[4][5]

Gram-Negative Bacteria

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 701 | - | - |

| Klebsiella pneumoniae | - | - | - |

| Proteus mirabilis | - | - | - |

| Pseudomonas aeruginosa | 921 | - | - |

| Haemophilus influenzae (β-lactamase negative) | - | - | - |

Data compiled from multiple sources.[4][6]

Experimental Protocols

The following are standardized methodologies for determining the in-vitro activity of Cefpiramide.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide sodium powder in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.[7]

-

Preparation of Microdilution Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. Add 100 µL of the Cefpiramide stock solution to the first well of each row to be tested.[7]

-

Serial Dilutions: Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. This will result in a range of Cefpiramide concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[7]

-

Inoculation and Incubation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[7]

-

Interpretation of Results: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefpiramide at which there is no visible growth.[7]

Workflow for MIC determination.

Agar (B569324) Dilution Susceptibility Testing

This method involves incorporating the antimicrobial agent directly into the agar medium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefpiramide as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C. For each desired concentration, add a specific volume of the Cefpiramide stock solution to a specific volume of molten agar to achieve the final concentration. Pour the agar into petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 104 CFU per spot.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without the antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation of Results: Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth, disregarding a single colony or a faint haze.

Synthesis and Crystallization of Cefpiramide Sodium

A general method for the preparation of Cefpiramide sodium involves dissolving Cefpiramide acid in a suitable solvent, followed by the addition of a sodium-containing agent.

Protocol Outline:

-

Dissolution: Dissolve Cefpiramide acid in a polar solvent, which can be water or an organic solvent like a C1-6 alcohol or ketone, or a mixture thereof.

-

Salt Formation: Add a sodium-transfer agent to the solution.

-

pH Adjustment: Adjust the pH of the solution to a range of 6.5-8.0.

-

Filtration: Filter the solution to remove any undissolved particles.

-

Crystallization: Add an organic solvent that is miscible with the initial solvent but in which Cefpiramide sodium is only slightly soluble or insoluble. This will cause the Cefpiramide sodium to precipitate out of the solution as crystals.

-

Isolation and Drying: The precipitated crystals are then filtered, washed, and dried to obtain the final Cefpiramide sodium powder.

Conclusion

Cefpiramide sodium remains a clinically relevant third-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its efficacy is derived from the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins. While the detailed solid-state crystal structure of Cefpiramide sodium is not publicly available, its known physicochemical properties and observed crystallization behavior provide a foundation for understanding its formulation and activity. The standardized protocols for evaluating its in-vitro efficacy are crucial for its continued study and clinical application. Further research into the solid-state characterization of Cefpiramide sodium could provide valuable insights into optimizing its stability, bioavailability, and formulation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cefpiramide: comparative in-vitro activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro activity and beta-lactamase stability of cefpiramide compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antibacterial activity of cefpiramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Minimum Inhibitory Concentration (MIC) Testing of Cefpiramide (sodium)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro minimum inhibitory concentration (MIC) of Cefpiramide (sodium), a broad-spectrum cephalosporin (B10832234) antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

Cefpiramide is a third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Accurate in vitro MIC testing is crucial for determining the susceptibility of bacterial isolates to Cefpiramide, guiding clinical therapy, and supporting antimicrobial drug development.

Mechanism of Action

Cefpiramide, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. By binding to and inactivating these proteins, Cefpiramide disrupts the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall. This ultimately leads to bacterial cell death.

Mechanism of action of Cefpiramide.

Data Presentation: In Vitro Activity of Cefpiramide

The following tables summarize the in vitro activity of Cefpiramide against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity of Cefpiramide against Gram-Negative Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 701 | 0.5 - >128 | 8 | 32 |

| Escherichia coli | 440 | ≤0.06 - >128 | 16 | 128 |

| Klebsiella pneumoniae | 440 | ≤0.06 - >128 | 8 | 128 |

| Enterobacter cloacae | 51 | - | - | >128 |

| Acinetobacter baumannii | - | - | - | - |

| Haemophilus influenzae | 440 | ≤0.06 - 2 | 0.25 | 0.5 |

Table 2: In Vitro Activity of Cefpiramide against Gram-Positive Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (oxacillin-susceptible) | 440 | ≤0.12 - 8 | 1 | 2 |

| Streptococcus pneumoniae | 440 | ≤0.06 - 2 | 0.5 | 1 |

| Enterococcus faecalis | 220 | 1 - >128 | 16 | 128 |

Table 3: In Vitro Activity of Cefpiramide against Anaerobic Bacteria

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 324 | ≤0.25 - >128 | 64 | >128 |

| Clostridium perfringens | - | ≤0.25 - 16 | 4 | 8 |

| Anaerobic cocci | - | ≤0.25 - 16 | 2 | 8 |

Experimental Protocols

The following protocols for broth microdilution and agar (B569324) dilution methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC in a liquid medium.

Materials:

-

Cefpiramide (sodium) analytical standard

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or CAMHB

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Cefpiramide Stock Solution:

-

Prepare a stock solution of Cefpiramide (sodium) in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the Cefpiramide stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of Cefpiramide concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefpiramide at which there is no visible growth.

-

Broth Microdilution Workflow.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

-

Cefpiramide (sodium) analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Cefpiramide-Containing Agar Plates:

-

Prepare a series of Cefpiramide stock solutions to achieve the desired final concentrations in the agar.

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

For each desired concentration, add a specific volume of the Cefpiramide stock solution to a specific volume of molten agar to achieve the final concentration. For example, to prepare an agar plate with a final concentration of 64 µg/mL, add 1 part of a 640 µg/mL Cefpiramide solution to 9 parts of molten agar.

-

Mix thoroughly and pour the agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Cefpiramide that completely inhibits visible growth, disregarding a single colony or a faint haze.

-

Quality Control

Adherence to a rigorous quality control (QC) program is essential for accurate and reproducible MIC testing. Standard ATCC® quality control strains should be tested concurrently with clinical isolates.

Table 4: Recommended Quality Control Strains

| QC Strain | ATCC® No. |

| Escherichia coli | 25922 |

| Pseudomonas aeruginosa | 27853 |

| Staphylococcus aureus | 29213 |

Note: Specific acceptable MIC ranges for Cefpiramide against these QC strains are not currently provided in the latest publicly available CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges based on historical data or refer to the manufacturer's recommendations if using commercial testing systems.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for established laboratory protocols or regulatory guidelines. Users should validate these protocols for their specific laboratory conditions.

Application Notes and Protocols for the Quantification of Cefpiramide Sodium in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Cefpiramide (B47137) sodium in biological matrices. Cefpiramide is a third-generation cephalosporin (B10832234) antibiotic, and its accurate measurement in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. The following protocols are based on established and validated HPLC methods.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to separate and quantify Cefpiramide from endogenous components in biological samples. A straightforward protein precipitation step is employed for sample clean-up, followed by injection of the supernatant into the HPLC system for analysis. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Cefpiramide sodium reference standard

-

Internal Standard (IS): Cefoperazone is a suitable choice.[1]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Sodium acetate (B1210297) (analytical grade)

-

Acetic acid (analytical grade)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Biological matrix (e.g., plasma, serum, bile)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions.

| Parameter | Recommended Condition |

| Column | Capcell Pak C18, 4.6 x 250 mm, 5 µm[1][2] |

| Mobile Phase | Timed-gradient of 0.1 M Sodium Acetate (pH 5.2) and Acetonitrile[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 273 nm[1][2] |

| Column Temperature | Ambient or 30°C[1] |

| Internal Standard | Cefoperazone[1] |

Preparation of Solutions

-

0.1 M Sodium Acetate Buffer (pH 5.2): Dissolve an appropriate amount of sodium acetate in HPLC-grade water. Adjust the pH to 5.2 with acetic acid.[1]

-

Mobile Phase Preparation: Prepare the mobile phase components as required for the gradient elution. Filter and degas all solutions prior to use.[1]

-

Cefpiramide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefpiramide reference standard in methanol or water to achieve a concentration of 1 mg/mL.[1]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefoperazone in methanol to achieve a concentration of 1 mg/mL.[1]

-

Working Standard and Quality Control (QC) Samples: Prepare working standard solutions and QC samples by spiking the appropriate biological matrix with known concentrations of Cefpiramide.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of the biological sample (plasma, serum, or bile) into a microcentrifuge tube.[1][2]

-

Add a specified volume of the internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 sample-to-acetonitrile ratio.[1]

-

Vortex the mixture for at least 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[1]

-

Carefully transfer the clear supernatant to a clean vial for HPLC analysis.[1]

Method Validation

The performance of the HPLC method should be thoroughly validated in accordance with international guidelines (e.g., ICH). Key validation parameters are summarized in the table below.

| Parameter | Typical Performance Characteristics |

| Linearity Range | 1 - 150 µg/mL (r² > 0.999)[1][2] |

| Precision (Plasma) | Within-run CV: 0.570 - 4.43% Between-run CV: 1.10 - 2.76%[1][2] |

| Precision (Bile) | Within-day CV: 0.814 - 6.34% Between-day CV: 2.05 - 4.00%[1][2] |

| Limit of Quantification (LOQ) | Sufficiently low to measure trough concentrations (e.g., 0.5 µg/mL for the related compound Cefpirome)[3][4] |

| Accuracy/Recovery | Typically within 85-115% |

| Stability | Cefpiramide stability should be assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage). It is known to be sensitive to high temperatures, basic conditions, and oxidative stress.[5] |

CV: Coefficient of Variation

Data Analysis

-

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. The relative standard deviation (RSD) for the peak areas of replicate injections should typically be less than 2%.[1]

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Cefpiramide to the internal standard against the corresponding concentrations of the calibration standards.[1]

-

Quantification: Determine the concentration of Cefpiramide in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for the HPLC analysis of Cefpiramide sodium.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of plasma and biliary cefpiramide concentrations in human samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of an analytical method for cefpirome in plasma by simplified HPLC technique and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

Application Notes and Protocols for Cefpiramide (Sodium) in Experimental Animal Models of Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cefpiramide (sodium), a third-generation cephalosporin (B10832234) antibiotic, in preclinical animal models of bacterial infection. This document summarizes its in vivo efficacy, pharmacokinetic profile, and mechanism of action, and provides detailed protocols for key experimental models.

Introduction

Cefpiramide is a broad-spectrum cephalosporin with potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][3] Its efficacy, coupled with a relatively long plasma half-life, makes it a valuable agent for in vivo studies.[2] Animal models are crucial for evaluating the therapeutic potential of Cefpiramide, providing essential data on its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters in a living system.[4]

Mechanism of Action